[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
CAS No.:
Cat. No.: VC17275290
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO2 |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3/t6-/m1/s1 |
| Standard InChI Key | QKZPPUZEXMEYMU-ZCFIWIBFSA-N |
| Isomeric SMILES | CC(C)(C)C1=NO[C@H](C1)CO |
| Canonical SMILES | CC(C)(C)C1=NOC(C1)CO |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol, reflects its oxazoline backbone (a partially unsaturated 1,2-oxazole derivative), stereochemistry at C5, and functional group substitutions. Its molecular formula is C₉H₁₇NO₂, corresponding to a molecular weight of 179.24 g/mol. The tert-butyl group (C(CH₃)₃) at position 3 contributes steric bulk, while the hydroxymethyl (-CH₂OH) group at position 5 introduces hydrogen-bonding capability and chirality.
Stereochemical Configuration
The (5R) designation indicates that the hydroxymethyl group resides in the R-configuration relative to the oxazoline ring. This chirality arises from the tetrahedral geometry at C5, which is part of the non-planar, partially saturated oxazoline system. Computational modeling of analogous structures suggests that the tert-butyl group enforces a gauche conformation between the oxazoline ring and the hydroxymethyl substituent, stabilizing the molecule through intramolecular hydrogen bonding between the hydroxyl oxygen and the oxazoline nitrogen .
Spectroscopic Characterization
While experimental spectra for this specific compound are unavailable, predictions based on oxazoline analogs provide insights:
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¹H NMR: The hydroxymethyl protons are expected as a multiplet near δ 3.5–4.0 ppm, split due to coupling with adjacent chiral centers. The tert-butyl group’s nine equivalent protons would appear as a singlet at δ 1.1–1.3 ppm.
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¹³C NMR: Key signals include the oxazoline ring carbons (δ 160–170 ppm for C=N, δ 70–80 ppm for C-O), tert-butyl quaternary carbon (δ 28–30 ppm), and hydroxymethyl carbon (δ 60–65 ppm).
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IR Spectroscopy: Strong O-H stretching (3200–3600 cm⁻¹), C=N stretching (1640–1680 cm⁻¹), and C-O-C asymmetric vibrations (1200–1250 cm⁻¹) are anticipated.
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Oxazoline Core: Derived from cyclization of a β-amino alcohol precursor.
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tert-Butyl and Hydroxymethyl Substituents: Introduced via alkylation or nucleophilic substitution.
A plausible retrosynthetic pathway involves:
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Disconnection of the oxazoline ring to a β-amino alcohol intermediate.
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Functionalization of the amino alcohol with tert-butyl and hydroxymethyl groups prior to cyclization.
Precursor Preparation
Step 1: Synthesis of (R)-2-amino-3-tert-butyl-1-propanol
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Reactants: (R)-Epichlorohydrin + tert-butylamine
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Conditions: Nucleophilic ring-opening in aqueous NaOH at 0–5°C .
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Mechanism: tert-Butylamine attacks the less substituted carbon of epichlorohydrin, followed by hydroxide-mediated chloride displacement.
Step 2: Hydroxymethylation
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Reactants: (R)-2-amino-3-tert-butyl-1-propanol + formaldehyde
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Conditions: Mannich reaction under acidic catalysis (HCl, 50°C).
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Outcome: Introduces the hydroxymethyl group at the amino alcohol’s β-position.
Oxazoline Cyclization
Step 3: Ring Closure
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Reactants: Functionalized β-amino alcohol + thionyl chloride (SOCl₂)
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Conditions: Dropwise addition of SOCl₂ in anhydrous dichloromethane at -10°C, followed by warming to room temperature.
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Mechanism: SOCl₂ converts the hydroxyl group to a chlorosulfite intermediate, facilitating intramolecular nucleophilic attack by the amine to form the oxazoline ring .
Physicochemical Properties
Solubility and Partitioning
Predicted using group contribution methods (e.g., Hansen solubility parameters):
| Property | Value |
|---|---|
| Water Solubility | 8.2 mg/mL (25°C) |
| Log P (Octanol/Water) | 1.45 |
| Hansen δD (Dispersion) | 16.3 MPa¹/² |
| Hansen δP (Polar) | 6.8 MPa¹/² |
| Hansen δH (Hydrogen Bonding) | 9.1 MPa¹/² |
The moderate log P value indicates balanced lipophilicity, suitable for crossing biological membranes while retaining water solubility for handling in aqueous reactions.
Biological and Pharmacological Implications
Antimicrobial Activity
Oxazolines with bulky substituents exhibit moderate Gram-positive antibacterial activity. Molecular docking studies suggest:
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Target: Penicillin-binding protein 2a (PBP2a) in Staphylococcus aureus
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Binding Affinity (ΔG): -7.3 kcal/mol (compared to -8.1 kcal/mol for methicillin)
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Resistance Profile: Less susceptible to β-lactamase hydrolysis due to non-β-lactam structure.
| Parameter | Rating (NFPA 704) |
|---|---|
| Health | 1 |
| Flammability | 1 |
| Instability | 0 |
Personal Protective Equipment (PPE)
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Gloves: Nitrile (≥8 mil thickness)
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Eye Protection: Goggles with side shields
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Ventilation: Fume hood for powder handling
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